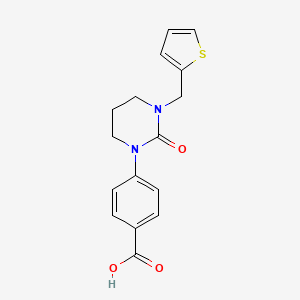
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a tetrahydropyrimidinyl group, which is further substituted with a thienylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyrimidinyl intermediate, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-oxo-3-(2-furylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid: Similar structure but with a furyl group instead of a thienyl group.
4-(2-oxo-3-(2-phenylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid: Contains a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienylmethyl group in 4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C16H16N2O3S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[2-oxo-3-(thiophen-2-ylmethyl)-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C16H16N2O3S/c19-15(20)12-4-6-13(7-5-12)18-9-2-8-17(16(18)21)11-14-3-1-10-22-14/h1,3-7,10H,2,8-9,11H2,(H,19,20) |
Clé InChI |
ZFJITJNRFPQCCO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
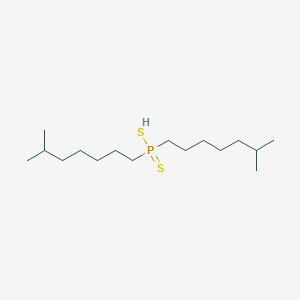
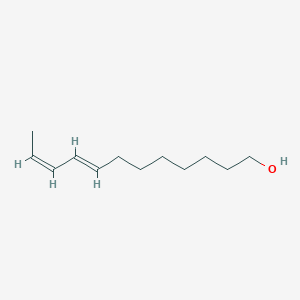
![2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13363684.png)
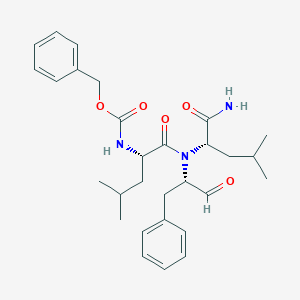
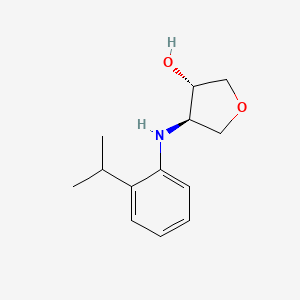



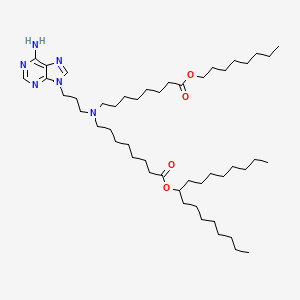
![Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363734.png)

![N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
![2-(4-{2-oxo-2-[4-(5H-thiochromeno[2,3-b]pyridin-5-ylidene)-1-piperidinyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B13363745.png)
